molecular formula C15H14N4O2S B12179721 3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12179721
M. Wt: 314.4 g/mol
InChI Key: NTBYMMRYYPLWIA-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, an acetyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 3-position of the indole ring.

    Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: Finally, the acetylated indole derivative is coupled with the thiadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with hydrophobic pockets in proteins, while the thiadiazole ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-triazol-2-yl)propanamide: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the thiadiazole ring in 3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H14N4O2S/c1-10(20)12-8-19(13-5-3-2-4-11(12)13)7-6-14(21)17-15-18-16-9-22-15/h2-5,8-9H,6-7H2,1H3,(H,17,18,21)

InChI Key

NTBYMMRYYPLWIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=CS3

Origin of Product

United States

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